Estriol succinate

Vue d'ensemble

Description

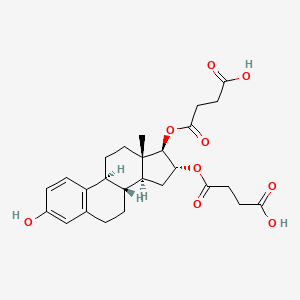

Le succinate d'estriol, également connu sous le nom de disuccinate d'estriol ou d'estriol 16α,17β-di(hydrogénosuccinate), est un dérivé synthétique de l'estriol, un œstrogène naturel. Le succinate d'estriol est un ester d'œstrogène, spécifiquement l'ester disuccinate en C16α et C17β de l'estriol. Il est principalement utilisé dans le traitement hormonal de la ménopause pour traiter et prévenir les symptômes tels que les bouffées de chaleur, l'atrophie vaginale et l'ostéoporose .

Méthodes De Préparation

Voies synthétiques et conditions de réaction : Le succinate d'estriol est synthétisé par estérification de l'estriol avec l'acide succinique. La réaction implique les groupes hydroxyle aux positions C16α et C17β de l'estriol. Le processus nécessite généralement un catalyseur et est effectué dans des conditions contrôlées de température et de pH pour assurer la formation de l'ester souhaité .

Méthodes de production industrielle : Dans les milieux industriels, la production de succinate d'estriol implique des réactions d'estérification à grande échelle. Le processus est optimisé pour un rendement et une pureté élevés, impliquant souvent des étapes de purification telles que la recristallisation ou la chromatographie pour éliminer toutes les impuretés et garantir que le produit final répond aux normes pharmaceutiques .

Analyse Des Réactions Chimiques

Types de réactions : Le succinate d'estriol subit diverses réactions chimiques, notamment l'hydrolyse, l'oxydation et la réduction.

Réactifs et conditions courantes :

Hydrolyse : Le succinate d'estriol peut être hydrolysé en estriol et en acide succinique dans des conditions acides ou basiques.

Oxydation : Il peut subir des réactions d'oxydation, bien que celles-ci soient moins courantes dans les applications pharmaceutiques typiques.

Réduction : Les réactions de réduction sont également possibles, mais ne sont généralement pas utilisées dans ses applications standard.

Principaux produits formés : Les principaux produits formés par l'hydrolyse du succinate d'estriol sont l'estriol et l'acide succinique .

4. Applications de la recherche scientifique

Le succinate d'estriol a un large éventail d'applications dans la recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie :

Chimie : Il est utilisé comme composé modèle pour étudier les réactions d'estérification et d'hydrolyse.

Biologie : La recherche sur le succinate d'estriol aide à comprendre l'activité œstrogénique et ses effets sur les processus cellulaires.

Médecine : Le succinate d'estriol est étudié de manière approfondie pour ses effets thérapeutiques dans le traitement hormonal de la ménopause.

5. Mécanisme d'action

Le succinate d'estriol agit comme un prodrug de l'estriol. Une fois administré, il est hydrolysé dans l'organisme pour libérer l'estriol, qui se lie ensuite aux récepteurs des œstrogènes. Le complexe récepteur des œstrogènes-ligand pénètre dans le noyau des cellules cibles et régule la transcription des gènes, conduisant à la formation d'ARN messager. Cet ARNm interagit avec les ribosomes pour produire des protéines spécifiques qui médient les effets de l'estriol sur les cellules cibles .

Applications De Recherche Scientifique

Estriol succinate has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

Chemistry: It is used as a model compound to study esterification and hydrolysis reactions.

Biology: Research on this compound helps in understanding estrogenic activity and its effects on cellular processes.

Medicine: this compound is extensively studied for its therapeutic effects in menopausal hormone therapy.

Mécanisme D'action

Estriol succinate acts as a prodrug of estriol. Once administered, it is hydrolyzed in the body to release estriol, which then binds to estrogen receptors. The estrogen receptor-ligand complex enters the nucleus of target cells and regulates gene transcription, leading to the formation of messenger RNA. This mRNA interacts with ribosomes to produce specific proteins that mediate the effects of estriol on the target cells .

Comparaison Avec Des Composés Similaires

Le succinate d'estriol est unique par rapport aux autres esters d'œstrogènes en raison de son estérification spécifique aux positions C16α et C17β. Des composés similaires incluent :

Valérate d'estradiol : Un autre ester d'œstrogène utilisé dans l'hormonothérapie, mais il est hydrolysé plus rapidement dans la muqueuse intestinale que le succinate d'estriol.

Sulfate d'estrone : Un ester sulfate de l'estrone, utilisé dans le traitement hormonal substitutif, mais avec des propriétés pharmacocinétiques différentes.

Les taux d'absorption et d'hydrolyse plus lents du succinate d'estriol en font un choix privilégié pour certaines applications thérapeutiques, offrant une libération plus soutenue de l'estriol .

Activité Biologique

Estriol succinate is an estrogen ester derived from estriol, which exhibits unique pharmacological properties and biological activities. This compound has garnered attention for its potential therapeutic applications, particularly in hormone replacement therapy and the treatment of conditions such as multiple sclerosis and menopausal symptoms. This article explores the biological activity of this compound, highlighting its mechanisms of action, pharmacokinetics, and clinical findings.

Chemical Structure and Pharmacokinetics

This compound is characterized by the esterification of the hydroxyl groups at the C16α and C17β positions of estriol with succinic acid. This modification results in a compound that acts as a prodrug, which is metabolized to estriol in the body. Compared to other estrogen esters, such as estradiol valerate, this compound is hydrolyzed minimally in the intestinal mucosa, leading to slower absorption and a longer duration of action when administered orally.

- Molecular Formula : CHO

- Molecular Weight : 348.44 g/mol

- Bioavailability : Approximately 70% after oral administration

- Peak Serum Levels : Achieved within 12 hours post-administration

This compound primarily exerts its effects through estrogen receptors (ERs), particularly ERα and ERβ. The activation of these receptors leads to various physiological responses, including:

- Cell Proliferation : this compound stimulates cell proliferation in estrogen-sensitive tissues.

- Gene Regulation : It modulates the expression of genes involved in reproductive health and metabolism.

- Heme Metabolism Interaction : Recent studies suggest that this compound may influence heme metabolism in uterine endometrial cancer cells by upregulating specific enzymes (e.g., ALAS1 and SLC25A38) through the ERβ/NCOA1 axis, enhancing cell viability and invasiveness .

Hormone Replacement Therapy (HRT)

This compound has been utilized in HRT for alleviating menopausal symptoms such as hot flashes, vaginal dryness, and urinary tract infections. Its effectiveness is attributed to its ability to mimic natural estrogen effects while presenting a lower risk profile compared to stronger estrogens.

Case Studies

-

Prospective Study on Climacteric Complaints :

A five-year study evaluated the long-term effects of this compound on postmenopausal women experiencing climacteric complaints. Results indicated significant improvements in quality of life metrics, including reductions in hot flashes and improvements in mood . -

Endometrial Morphology :

Research focused on the impact of oral this compound therapy on endometrial morphology revealed that fractionated dosing could optimize therapeutic outcomes while minimizing adverse effects .

Comparative Efficacy

A comparative analysis of this compound with other estrogen therapies highlighted its unique profile:

| Parameter | This compound | Estradiol Valerate | Conjugated Estrogens |

|---|---|---|---|

| Estrogenic Activity | Weak | Moderate | Strong |

| Route of Administration | Oral/Vaginal | Oral | Oral |

| Peak Serum Level (pg/mL) | 40 (12h) | 100 (4h) | Varies |

| Duration of Action | Long | Short | Moderate |

Propriétés

IUPAC Name |

4-[[(8R,9S,13S,14S,16R,17R)-17-(3-carboxypropanoyloxy)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-16-yl]oxy]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H32O9/c1-26-11-10-17-16-5-3-15(27)12-14(16)2-4-18(17)19(26)13-20(34-23(32)8-6-21(28)29)25(26)35-24(33)9-7-22(30)31/h3,5,12,17-20,25,27H,2,4,6-11,13H2,1H3,(H,28,29)(H,30,31)/t17-,18-,19+,20-,25+,26+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBRVDDFOBZNCPF-BRSFZVHSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CC(C2OC(=O)CCC(=O)O)OC(=O)CCC(=O)O)CCC4=C3C=CC(=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@H]([C@@H]2OC(=O)CCC(=O)O)OC(=O)CCC(=O)O)CCC4=C3C=CC(=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H32O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

113-22-4 (di-hydrochloride salt) | |

| Record name | Estriol succinate [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000514681 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID401023693 | |

| Record name | Estriol succinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401023693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

488.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

514-68-1 | |

| Record name | Estriol succinate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=514-68-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Estriol succinate [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000514681 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Estriol succinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401023693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Estriol succinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.442 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ESTRIOL SUCCINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AS13K2DY03 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.